molecular formula C7H10N2OS B13250986 Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone

Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone

Cat. No.: B13250986
M. Wt: 170.23 g/mol
InChI Key: ULEXWENYEIDYDU-UHFFFAOYSA-N
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Description

Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone is a heterocyclic compound that features a pyridine ring attached to a sulfanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone typically involves the reaction of pyridine derivatives with sulfanone precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted pyridine derivatives. These products can have different properties and applications depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and microbial growth, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone is unique due to its combination of a pyridine ring and a sulfanone group, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone, identified by its CAS number 76456-07-0, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H10N2OSC_7H_{10}N_2OS and a molecular weight of 170.23 g/mol. The structure includes a pyridine ring, which is known for its role in various biological activities, particularly in medicinal chemistry.

The compound exhibits biological activity primarily through its interaction with cellular pathways involved in fibrosis and cancer. Research indicates that compounds containing pyridine and sulfanone moieties can inhibit prolyl-4-hydroxylase (P4H), an enzyme critical in collagen synthesis and fibrosis development. This inhibition may lead to reduced collagen deposition, making it a candidate for anti-fibrotic therapies.

Anti-Fibrotic Activity

A recent study evaluated a series of pyridine derivatives, including this compound, against hepatic stellate cells (HSC-T6). The results demonstrated that several compounds exhibited superior anti-fibrotic effects compared to established drugs like Pirfenidone. The half-maximal inhibitory concentration (IC50) values for these compounds were determined using the MTT assay, revealing promising potential for treating fibrotic diseases.

CompoundIC50 (µM)Comparison
This compoundTBDBetter than Pirfenidone
Pirfenidone3025 ± 0.481Control Drug

The study indicated that the compound significantly reduced hydroxyproline levels in HSC-T6 cells, suggesting effective inhibition of collagen synthesis .

Anti-Cancer Activity

Compounds similar to this compound have been investigated for their anti-cancer properties, particularly as inhibitors of ATR (Ataxia Telangiectasia and Rad3-related protein kinase). These inhibitors are valuable in sensitizing tumor cells to radiation and chemotherapeutic agents. The potential mechanism involves inducing synthetic lethality in cancer cells with defective DNA damage responses .

Case Studies

  • Case Study: Hepatic Fibrosis
    • Objective : To evaluate the anti-fibrotic effects of this compound.
    • Method : HSC-T6 cells were treated with varying concentrations of the compound.
    • Results : Significant reduction in collagen production and expression of COL1A1 was observed, indicating effective inhibition of fibrogenesis.
  • Case Study: Cancer Cell Sensitization
    • Objective : To assess the efficacy of the compound as an ATR inhibitor.
    • Method : Tumor cell lines were exposed to radiation post-treatment with the compound.
    • Results : Enhanced sensitivity of tumor cells to radiation was noted, supporting its potential use in combination therapies for cancer .

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

ethyl-imino-oxo-pyridin-2-yl-λ6-sulfane

InChI

InChI=1S/C7H10N2OS/c1-2-11(8,10)7-5-3-4-6-9-7/h3-6,8H,2H2,1H3

InChI Key

ULEXWENYEIDYDU-UHFFFAOYSA-N

Canonical SMILES

CCS(=N)(=O)C1=CC=CC=N1

Origin of Product

United States

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